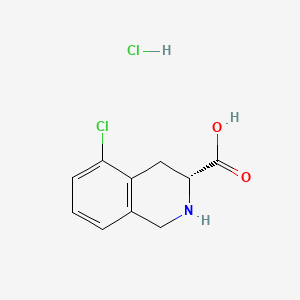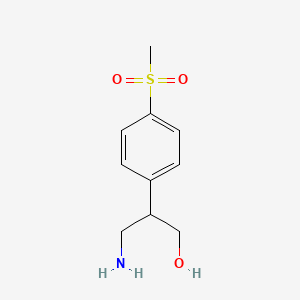
(2-Hydroxyethyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)-2-propenenitrile is an organic compound characterized by the presence of both a hydroxyl group and a nitrile group attached to a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)-2-propenenitrile typically involves the reaction of acrylonitrile with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the process is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous flow processes. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
(2-Hydroxyethyl)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)-2-propenenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules.
Comparaison Avec Des Composés Similaires
(2-Hydroxyethyl)-2-methylpropenenitrile: Similar structure but with a methyl group, leading to different reactivity.
(2-Hydroxyethyl)-2-butenenitrile: Contains a butenyl chain, affecting its chemical properties and applications.
Uniqueness: (2-Hydroxyethyl)-2-propenenitrile is unique due to its combination of hydroxyl and nitrile functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.
Propriétés
Numéro CAS |
69521-64-8 |
|---|---|
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
4-hydroxy-2-methylidenebutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-6)2-3-7/h7H,1-3H2 |
Clé InChI |
UGOMNHQMVBYVEL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)

![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)







![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

